5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
The compound 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane core with sulfur (at position 2) and nitrogen (at position 5) heteroatoms. This structure is hypothesized to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and receptor-binding affinity.
Properties
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-17(13-4-2-1-3-5-13)19-8-6-14(7-9-19)18(22)20-11-16-10-15(20)12-23-16/h1-5,14-16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWPHLJLTAGHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC3CC2CS3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic core under mild conditions. The starting materials are simple and the reaction conditions are operationally straightforward, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism by which 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Heteroatom Positioning and Electronic Effects
- Sulfur vs.
- Nitrogen Position : The 5-aza configuration in the target compound contrasts with 7-aza derivatives (e.g., FPhEP). This positional shift may influence receptor-binding kinetics, as seen in F2PhEP’s 10-fold higher α4β2-nAChR affinity compared to FPhEP .
Substituent Impact
- Benzoylpiperidine vs. Halogenated Aromatics : The target’s benzoylpiperidine group introduces a bulky, lipophilic moiety, which may enhance blood-brain barrier penetration compared to halogenated aryl groups (e.g., 4-chlorophenyl in ). However, excessive lipophilicity could reduce aqueous solubility .
- Fluorinated Derivatives : Fluorine substitution in FPhEP and F2PhEP improves binding affinity and PET imaging efficacy, suggesting that halogenation strategies could optimize the target compound’s pharmacokinetics .
Biological Activity
5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex bicyclic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure
The compound features a bicyclic framework with a thiazole and piperidine moiety, which contributes to its diverse biological properties. The structural formula is represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the benzoylpiperidine fragment exhibit significant anticancer properties. For instance, modifications of the benzoylpiperidine structure have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds range from 19.9 to 75.3 µM, indicating their potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 45.0 |
| OVCAR-3 (Ovarian) | 30.0 |
2. Neuropharmacological Effects
The benzoylpiperidine structure is known to interact with serotonin and dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders. Compounds derived from this structure have been shown to act as selective serotonin reuptake inhibitors (SSRIs) and exhibit potential in managing conditions such as depression and anxiety .
3. Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various neurotransmitter receptors, influencing pathways involved in mood regulation and pain perception.
- Enzyme Inhibition : It has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation, thereby enhancing endocannabinoid signaling .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Breast Cancer Cells : A study assessed the effects of a benzoylpiperidine derivative on MDA-MB-231 breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis.
- Neuropsychiatric Disorders : Clinical trials involving compounds with similar structures indicated improvements in depressive symptoms among participants treated with SSRIs derived from piperidine frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
